Methyl 6,8-dichlorooctanoate
Overview
Description
Methyl 6,8-dichlorooctanoate is an organic compound with the molecular formula C9H16Cl2O2. It is a methyl ester derivative of 6,8-dichlorooctanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6,8-dichlorooctanoate can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxy-8-chlorooctanoic acid esters using thionyl chloride in the presence of pyridine . Another method includes the reduction of 8-chloro-6-oxooctanoic acid esters followed by halogenation .
Industrial Production Methods
Industrial production of this compound often involves the use of solid phosgene in an organic solvent with N,N-dimethylformamide (DMF) as a catalyst. The chlorination reaction produces DMF hydrochlorate, which is then washed and neutralized .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dichlorooctanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include 6,8-dichlorooctanoic acid, 6,8-dichlorooctanol, and various substituted derivatives .
Scientific Research Applications
Methyl 6,8-dichlorooctanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6,8-dichlorooctanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,8-dichlorooctanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
6,8-Dichlorooctanoic acid: The parent acid form of the compound.
6,8-Dibromo-6-oxooctanoic acid: A brominated analog with similar reactivity.
Uniqueness
Methyl 6,8-dichlorooctanoate is unique due to its specific ester group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 6,8-dichlorooctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2O2/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFMCACQMRGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(CCCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625666 | |
Record name | Methyl 6,8-dichlorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58536-19-9 | |
Record name | Methyl 6,8-dichlorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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